![molecular formula C6H5Br2N B3075566 4-Bromo-2-(bromomethyl)pyridine CAS No. 1032650-53-5](/img/structure/B3075566.png)
4-Bromo-2-(bromomethyl)pyridine
Overview
Description
“4-Bromo-2-(bromomethyl)pyridine” is a type of substituted pyridine . It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .
Synthesis Analysis
The synthesis of “4-Bromo-2-(bromomethyl)pyridine” involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again . This is followed by extraction with water .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(bromomethyl)pyridine” can be represented by the SMILES stringCc1cc(Br)ccn1
. The InChI representation is 1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
. The molecular weight is 172.02 . Chemical Reactions Analysis
“4-Bromo-2-(bromomethyl)pyridine” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(bromomethyl)pyridine” include a refractive index ofn20/D 1.556
, a density of 1.450 g/mL at 25 °C
, and a molecular weight of 172.02
.
Scientific Research Applications
Transition Metal Catalysis and Ligand Synthesis
- Application : In basic chemistry research, 2-Bromo-4-methylpyridine serves as a building block for synthesizing organic nitrogen ligands containing pyridine units. These ligands play a crucial role in transition metal catalysis, enabling efficient and selective reactions .
Cross-Coupling Reactions
- Application : As a reactant, 2-Bromo-4-methylpyridine participates in cross-coupling reactions, particularly in the formation of C−N bonds. For instance:
Synthesis of Ocular Age Pigment A2-E
- Application : Researchers use 2-Bromo-4-methylpyridine in the total synthesis of A2-E, an age pigment found in the retina. A2-E is implicated in age-related macular degeneration (AMD), making this application relevant to ocular health .
Methoxy-2-(2-pyridyl)indoles
- Application : The compound is involved in the preparation of methoxy-2-(2-pyridyl)indoles, which have potential pharmacological applications. These derivatives exhibit diverse biological activities and are studied for their therapeutic properties .
Synthesis of 2′-Pyridyldifluoroacetate
- Application : 2-Bromo-4-methylpyridine reacts with ethyl bromodifluoroacetate in the presence of copper as a catalyst, leading to the formation of 2′-pyridyldifluoroacetate. This compound has applications in organic synthesis and materials science .
Preparation of Other Derivatives
- Application : Beyond the mentioned applications, 2-Bromo-4-methylpyridine is a versatile starting material for various derivatives. For instance:
Safety and Hazards
“4-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is a substituted pyridine and is known to react with diamines such as 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of diamines, 4-Bromo-2-(bromomethyl)pyridine undergoes a reaction to form corresponding diamines . The bromomethyl group in the compound likely serves as a leaving group, facilitating the formation of a new bond with the nitrogen atom in the diamine.
Biochemical Pathways
The compound can participate in the synthesis of various complex molecules, indicating its potential role in modifying biochemical pathways .
Result of Action
The molecular and cellular effects of 4-Bromo-2-(bromomethyl)pyridine’s action depend on the context of its use. In synthetic chemistry, it serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(bromomethyl)pyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For instance, its reactivity with diamines suggests that it might be sensitive to the presence of nucleophiles in its environment .
properties
IUPAC Name |
4-bromo-2-(bromomethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJWVUGJNQQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)pyridine |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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